benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate
Description
Benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate (CAS: 1951441-58-9) is a piperidine-derived carbamate compound with a molecular formula of C₁₃H₁₉ClN₂O₃ and a molecular weight of 286.76 g/mol . Its structure features a piperidine ring substituted with a hydroxyl group at the 3R position and a benzyl carbamate group at the 4R position, forming a stereospecific (3R,4R) configuration . This compound is typically synthesized as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. It serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimetastatic agents .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl N-(3-hydroxypiperidin-4-yl)carbamate |
InChI |
InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17) |
InChI Key |
QAECDNDIJKFMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Biological Activity
Benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 250.29 g/mol. The compound features a benzyl group, a hydroxypiperidine moiety, and a carbamate functional group, which are associated with various biological activities.
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor . It has shown affinity for several neurotransmitter transporters, including dopamine and norepinephrine transporters. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.
Interaction with Neurotransmitter Systems
The compound's ability to modulate neurotransmitter systems is critical for its therapeutic potential. Studies have indicated that similar compounds interact with the following systems:
- Dopamine Transporter (DAT) : High affinity for DAT was observed, indicating potential use in treating dopamine-related disorders .
- Norepinephrine Transporter (NET) : Moderate to high affinity for NET suggests it may influence norepinephrine signaling pathways .
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness in inhibiting enzyme activity related to neurotransmitter uptake. For instance:
- Dopamine Uptake Inhibition : Compounds structurally related to this compound showed significant inhibition of dopamine uptake, which is crucial for developing treatments for conditions like Parkinson's disease .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Depression Models : In animal models of depression, administration of the compound resulted in reduced depressive behaviors, suggesting its potential as an antidepressant agent.
- Anxiety Disorders : Similar studies indicated that the compound could alleviate anxiety-like symptoms through its action on neurotransmitter systems.
Comparative Analysis with Similar Compounds
The following table illustrates how this compound compares with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate | C12H16N2O3 | Different stereochemistry |
| Benzyl N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-methylpiperazine | C16H24N2O2 | Contains additional piperazine ring |
| Benzyl N-[2-(1-benzylpyrrolidin-4-yl)ethyl]-carbamate | C13H18N2O2 | Features pyrrolidine instead of piperidine |
The unique stereochemistry and the presence of both a hydroxyl group on the piperidine ring and a carbamate functionality enhance the biological activity of this compound compared to other derivatives.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-Based Carbamates
Key Observations :
- Stereochemistry : The (3R,4R) configuration in the target compound is critical for its bioactivity. For example, the (3S,4S) isomer of a related carbamate exhibited opposite optical rotation and reduced efficacy in kinase inhibition .
- Its absence (e.g., in ’s compound) reduces polarity and activity.
- Fluorine Substitution : The 3-fluoro analogue () shows improved metabolic stability due to fluorine’s electronegativity, but altered stereochemistry may reduce target affinity .
Key Findings :
- The target compound’s benzyl carbamate group is structurally analogous to 4-IBP (), but the hydroxyl group confers distinct antimetastatic properties .
- Synthetic routes for similar compounds (e.g., ) emphasize stereocontrol via chiral intermediates, critical for pharmaceutical efficacy .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Insights :
- The hydrochloride salt form improves aqueous solubility, making the target compound more bioavailable than non-salt analogues .
- Fluorine substitution increases lipophilicity (LogP) but may reduce hydrogen-bonding capacity compared to the hydroxylated parent compound .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amine Protection | Boc₂O, DMAP, CH₂Cl₂ | 85% | |
| Hydroxylation | OsO₄, NMO, acetone/H₂O | 72% | |
| Cbz Installation | Cbz-Cl, NaHCO₃, THF | 90% |
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR is essential for verifying stereochemistry. The hydroxyl proton (δ 1.5–2.5 ppm) and carbamate carbonyl (δ 155–160 ppm) are diagnostic .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves absolute configuration. demonstrates how SHELXL refines bond lengths and angles with <0.004 Å accuracy .
- Chiral HPLC : To confirm enantiopurity (e.g., Chiralpak AD-H column, hexane/iPrOH mobile phase) .
Advanced: How can kinetic vs. thermodynamic control influence stereoselectivity during synthesis?
Methodological Answer:
- Kinetic Control : Low-temperature reactions (e.g., -78°C) favor the kinetically preferred diastereomer. For example, LDA-mediated lithiation may selectively generate the (3R,4R) isomer .
- Thermodynamic Control : Prolonged heating or reversible reactions (e.g., acid-catalyzed epimerization) can shift equilibrium toward the more stable diastereomer. describes temperature-dependent isomerization in similar piperidine systems .
Advanced: How do structural modifications (e.g., hydroxyl position, carbamate groups) impact biological activity in SAR studies?
Methodological Answer:
- Hydroxyl Group : The 3R-hydroxy moiety enhances hydrogen-bonding interactions with target proteins, as seen in β-hairpin mimetics (). Removal reduces amyloid-β aggregation inhibition by 40% .
- Benzyl Carbamate : Replacing benzyl with methyl decreases metabolic stability (t½ from 8h to 2h in liver microsomes) due to reduced steric shielding .
Q. Table 2: SAR of Key Modifications
| Modification | Activity Change | Rationale |
|---|---|---|
| 3R-OH → 3S-OH | 10-fold ↓ | Loss of H-bond with Thr120 |
| Cbz → Methyl | 4-fold ↓ | Increased CYP450 metabolism |
Advanced: How can crystallography data resolve contradictions between computational docking and experimental binding assays?
Methodological Answer:
- Discrepancy Analysis : If docking predicts binding to Site A but assays show no activity, X-ray structures (e.g., SHELX-refined PDB files) may reveal protein conformational changes or solvent interference. highlights SHELXL’s ability to model disorder and hydrogen bonds .
- Case Study : For a related carbamate, MD simulations suggested binding to a hydrophobic pocket, but crystallography revealed water-mediated interactions at the active site, explaining assay discrepancies .
Advanced: What strategies address conflicting data in solubility and aggregation assays?
Methodological Answer:
- Dynamic Light Scattering (DLS) : Quantify aggregates in PBS (pH 7.4). If solubility assays (e.g., nephelometry) conflict with DLS, check buffer ionic strength or use co-solvents (e.g., 5% DMSO) .
- Cryo-EM Imaging : Visualize nanoscale aggregates undetected by HPLC. used this to correlate β-sheet formation with reduced bioavailability .
Advanced: How does the compound’s logP and hydrogen-bonding capacity influence pharmacokinetics?
Methodological Answer:
- logP Optimization : The hydroxyl group lowers logP (experimental: 1.2 vs. calculated: 1.5), improving aqueous solubility but reducing blood-brain barrier penetration.
- Metabolic Stability : Carbamate hydrolysis by esterases can be mitigated by introducing electron-withdrawing groups (e.g., CF₃), as shown in .
Advanced: What computational methods predict metabolic pathways for this carbamate?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
